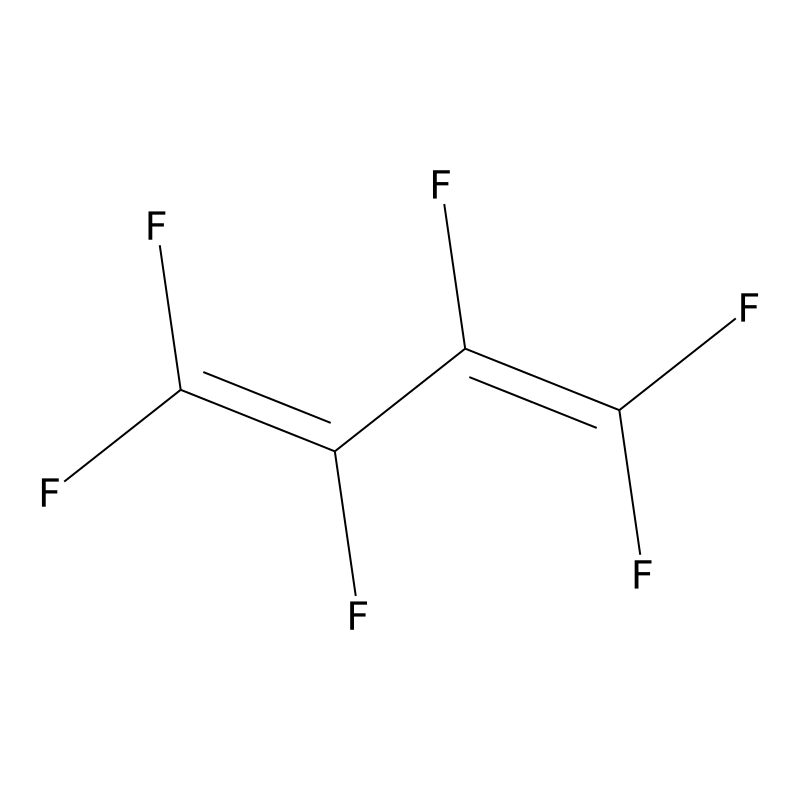

Hexafluoro-1,3-butadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Semiconductor Industry

- Dry Etching: C4F6 is a promising alternative etching gas in the semiconductor industry due to its desirable properties. One key application is in Reactive Ion Etching (RIE) where C4F6's plasma interacts with the substrate to remove material with high selectivity and accuracy. This allows for precise patterning of intricate circuits on microchips [1].

- Chamber Cleaning: The high reactivity of C4F6 makes it useful for cleaning chambers used in etching processes. It effectively removes residual materials without harming the underlying structures [1].

([1] EFC Gases & Advanced Materials: Hexafluoro-1,3-butadiene Gas )

Fluorinated Materials Synthesis

- Monomer for Polymers: C4F6 can act as a starting material (monomer) for the synthesis of various fluorinated polymers. These polymers possess unique properties like high thermal and chemical stability, electrical insulation, and low friction. Research is ongoing to explore C4F6 in the development of novel fluoroelastomers and resins with improved performance [2].

- Precursor for Fluorinated Films: C4F6 can be used as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create thin films of fluorinated materials on surfaces. These films offer superior properties like corrosion resistance and can be used in various applications like protective coatings and microfluidic devices [2].

([2] The Research Progress of Hexafluorobutadiene Synthesis )

Emerging Research Areas

- Organic Dyes: Recent studies suggest that C4F6 can be incorporated into the structure of cyanine dyes. The fluorine atoms introduced by C4F6 can extend the range of light these dyes absorb, potentially making them valuable in areas like solar energy conversion [2].

Hexafluoro-1,3-butadiene, also known as 1,3-butadiene, 1,1,2,3,4,4-hexafluoro- or perfluorobuta-1,3-diene, is a colorless gas at room temperature with a boiling point of approximately 6.5°C (43.7°F) and a critical temperature of 139.6°C (283.3°F) . This compound is notable for its high thermal stability and resistance to many common

Hexafluoro-1,3-butadiene poses several safety concerns:

- Thermal Reactions: At temperatures above 150 °C, hexafluoro-1,3-butadiene can react through intra- and intermolecular cycloaddition processes . These reactions can yield various cyclodimers and trimers.

- Dimerization: The compound can dimerize under high-pressure conditions to form cyclodimers containing trifluorovinyl groups .

- Polymerization: Hexafluoro-1,3-butadiene exhibits thermal polymerization characteristics that lead to the formation of complex polymer structures .

Several synthesis methods for hexafluoro-1,3-butadiene have been explored:

- Iodine Chloride and Chloroform Route: This preferred method involves the use of iodine chloride and chlorotrifluoroethylene as starting materials. The process includes multiple steps such as reductive dechlorination using zinc in a polar solvent .

- Pyrolysis of Chlorotrifluoroethylene: This method leads to a mixture of products including desired intermediates which can be further processed to yield hexafluoro-1,3-butadiene .

These methods highlight the complexity and challenges associated with producing hexafluoro-1,3-butadiene on an industrial scale.

Hexafluoro-1,3-butadiene finds applications in various fields:

- Fluorinated Polymers: It serves as a precursor in the synthesis of fluorinated polymers and elastomers.

- Refrigerants: Due to its thermal stability and low toxicity profile compared to other compounds, it is explored as a potential refrigerant.

- Analytical Chemistry: Its unique properties make it useful in synthetic and analytical chemistry applications .

Research on the interactions of hexafluoro-1,3-butadiene with other compounds is limited but indicates that it can participate in cycloaddition reactions under specific conditions. The compound's interaction with trifluorovinyl groups during dimerization suggests potential pathways for creating novel materials with enhanced properties .

Hexafluoro-1,3-butadiene shares similarities with several fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrafluoroethylene | Perfluorinated alkene | Used primarily in Teflon production; lower boiling point. |

| Perfluoropropylene | Perfluorinated alkene | Similar reactivity but larger molecular size; used in specialty polymers. |

| Chlorotrifluoroethylene | Halogenated alkene | Used in the production of fluoropolymers; different halogen content. |

| Hexafluoropropylene | Perfluorinated alkene | Higher molecular weight; used in specialty applications such as coatings. |

Hexafluoro-1,3-butadiene stands out due to its specific reactivity patterns and applications in polymer synthesis compared to these similar compounds.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H220 (100%): Extremely flammable gas [Danger Flammable gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Compressed Gas;Acute Toxic